molecular formula C22H15FN2O2 B6041657 (3E)-3-[2-(4-Fluorophenyl)-2-oxoethylidene]-1-phenyl-1,2,3,4-tetrahydroquinoxalin-2-one

(3E)-3-[2-(4-Fluorophenyl)-2-oxoethylidene]-1-phenyl-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No.: B6041657
M. Wt: 358.4 g/mol
InChI Key: ALIQSQOSGOASDZ-STZFKDTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E)-3-[2-(4-Fluorophenyl)-2-oxoethylidene]-1-phenyl-1,2,3,4-tetrahydroquinoxalin-2-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoxaline core, which is a bicyclic structure containing nitrogen atoms, and is substituted with a fluorophenyl group and an oxoethylidene group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Properties

IUPAC Name

3-[(Z)-2-(4-fluorophenyl)-2-hydroxyethenyl]-1-phenylquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN2O2/c23-16-12-10-15(11-13-16)21(26)14-19-22(27)25(17-6-2-1-3-7-17)20-9-5-4-8-18(20)24-19/h1-14,26H/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIQSQOSGOASDZ-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C(C2=O)C=C(C4=CC=C(C=C4)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C(C2=O)/C=C(/C4=CC=C(C=C4)F)\O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[2-(4-Fluorophenyl)-2-oxoethylidene]-1-phenyl-1,2,3,4-tetrahydroquinoxalin-2-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-fluorobenzaldehyde with 1-phenyl-1,2,3,4-tetrahydroquinoxalin-2-one under basic conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[2-(4-Fluorophenyl)-2-oxoethylidene]-1-phenyl-1,2,3,4-tetrahydroquinoxalin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the oxoethylidene group to a hydroxyl group or other reduced forms.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and appropriate catalysts.

Major Products

Scientific Research Applications

(3E)-3-[2-(4-Fluorophenyl)-2-oxoethylidene]-1-phenyl-1,2,3,4-tetrahydroquinoxalin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (3E)-3-[2-(4-Fluorophenyl)-2-oxoethylidene]-1-phenyl-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Compounds with a similar quinoxaline core but different substituents, such as 2,3-diphenylquinoxaline or 2,3-dimethylquinoxaline.

    Fluorophenyl Compounds: Compounds containing a fluorophenyl group, such as 4-fluorobenzaldehyde or 4-fluorophenylacetic acid.

Uniqueness

(3E)-3-[2-(4-Fluorophenyl)-2-oxoethylidene]-1-phenyl-1,2,3,4-tetrahydroquinoxalin-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various scientific applications and distinguishes it from other similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.